4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pyrrolyl group through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-n-butylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenyl and pyrrolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol shares similarities with other phenyl-pyrrolyl compounds, such as:
- 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)ketone
- 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)amine .
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a butyl group, phenyl ring, and pyrrolyl moiety makes it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(4-butylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H21NO/c1-3-4-6-13-8-10-14(11-9-13)16(18)15-7-5-12-17(15)2/h5,7-12,16,18H,3-4,6H2,1-2H3 |
InChI Key |
TYSNDPYSPLBXIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origin of Product |
United States |
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